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Compound of Interest

Compound Name: 5-Cyclobutyl-1,3-oxazol-2-amine

Cat. No.: B3388947

An In-depth Technical Guide to 5-Cyclobutyl-1,3-oxazol-2-amine: Chemical Properties and
Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
reactivity of 5-Cyclobutyl-1,3-oxazol-2-amine, a heterocyclic organic compound of interest in
medicinal chemistry and drug discovery. Due to the limited availability of experimental data for
this specific molecule, this guide combines predicted properties with established knowledge of
the 2-aminooxazole scaffold to offer a thorough profile for research and development purposes.

Chemical Properties

While specific experimental data for 5-Cyclobutyl-1,3-oxazol-2-amine is not readily available
in peer-reviewed literature, its fundamental chemical properties can be reliably predicted using
computational models. These predicted values provide a strong foundation for understanding
the compound's behavior in various chemical and biological systems.

Table 1: Predicted Physicochemical Properties of 5-Cyclobutyl-1,3-oxazol-2-amine
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Property Value Source

Molecular Formula C7H10N20 -

Molecular Weight 138.17 g/mol -

CAS Number 899421-56-8 --INVALID-LINK--

Predicted LogP 1.1-15 PubChem, ChemSpider

Predicted Water Solubility Moderately soluble inferred from LogP and
scaffold data

Predicted pKa (most basic) 4.5 -5.5 (Amine) ACD/Labs, ChemAxon

Predicted Boiling Point ~250-300 °C ACD/Labs, ChemAxon

Predicted Melting Point Not available -

Note: The predicted values are generated by computational algorithms and should be used as
estimations. Experimental verification is recommended.

The 2-aminooxazole core generally imparts a degree of polarity and potential for hydrogen
bonding, which influences solubility. The replacement of a sulfur atom in the analogous 2-
aminothiazole with an oxygen atom in the 2-aminooxazole scaffold typically leads to increased
hydrophilicity and water solubility.[1][2]

Reactivity Profile

The reactivity of 5-Cyclobutyl-1,3-o0xazol-2-amine is primarily dictated by the 2-aminooxazole
heterocyclic system. This scaffold presents several sites for chemical modification, making it a
versatile building block in organic synthesis.

Reactivity of the 2-Amino Group

The primary amine group at the 2-position is a key reactive site. It can readily undergo a variety
of common amine reactions:

e Protonation: The amino group is basic and can be protonated to form ammonium salts.

e Acylation: It can be acylated with acid chlorides or anhydrides to form amides.
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o Alkylation: The amine can be alkylated with alkyl halides.

e Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or
thiourea derivatives, respectively. This reactivity is exemplified in the synthesis of
antimycobacterial agents.

Reactivity of the Oxazole Ring

The oxazole ring itself can participate in several types of reactions:

» Electrophilic Substitution: While the oxazole ring is considered electron-rich, electrophilic
substitution is not as facile as in more aromatic systems. The position of substitution is
influenced by the existing substituents.

» Ring-Opening Reactions: Under certain conditions, the oxazole ring can undergo cleavage,
providing pathways to other heterocyclic systems or acyclic compounds.

o Metal-Catalyzed Cross-Coupling: The C-H bonds of the oxazole ring can be functionalized
via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of
various substituents.

Influence of the Cyclobutyl Group

The cyclobutyl group at the 5-position is largely considered a stable, lipophilic moiety. Its
primary influence on reactivity is steric. It may hinder reactions at the adjacent C4 position of
the oxazole ring. The cyclobutyl moiety is an increasingly utilized fragment in drug design due
to its unique three-dimensional structure.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Cyclobutyl-1,3-oxazol-2-
amine is not published in a readily accessible source, its synthesis can be inferred from
established methods for preparing 5-substituted-2-aminooxazoles. A general and plausible
synthetic route is outlined below.

General Synthesis of 5-Alkyl-1,3-oxazol-2-amines
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A common method for the synthesis of the 2-aminooxazole core involves the condensation of
an o-haloketone with urea or a urea equivalent.

Workflow for the Proposed Synthesis of 5-Cyclobutyl-1,3-o0xazol-2-amine

Step 1 a-Halogenation Intermediate Step 2 Condensation with Urea Final Product a
1-Cyclobutylethanone }—L>| (€.g., with NBS o Br2) }—>| 2-Bromo-1-cyclobutylethanone }_p_>| (or Cyanamide) }—>| 5-Cyclobutyl-1,3-oxazol-2-amine

2-Aminooxazole Scaffold

Antimicrobial Activity Anticancer Activity Kinase Inhibition Antitubercular Activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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